8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Description
Properties
IUPAC Name |
8-bromo-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4S/c10-4-1-2-6-5(3-4)7-8(11-6)12-9(15)14-13-7/h1-3H,(H2,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJVRRZSQIPAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=NNC(=S)N=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353656 | |
| Record name | NSC689826 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103845-98-3 | |
| Record name | NSC689826 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-BROMO-2,3-DIHYDRO-5H-AS-TRIAZINO(5,6-B)INDOLE-3-THIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of triazinoindole derivatives, which are known for their diverse pharmacological effects, including anticancer and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula: C9H6BrN4S
- Molecular Weight: 264.15 g/mol
- CAS Number: 135401551
The biological activity of 8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is primarily attributed to its ability to interact with various molecular targets. The compound acts as an iron chelator, disrupting iron homeostasis in cells. This interaction leads to:
- Cell Cycle Arrest: Induces cell cycle arrest in cancer cells.
- Apoptosis: Promotes programmed cell death through mechanisms involving oxidative stress and mitochondrial dysfunction.
Anticancer Properties
Research has shown that 8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol exhibits significant anticancer activity across various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Study Reference |
|---|---|---|
| MCF-7 (Breast) | 10.5 | |
| A549 (Lung) | 12.3 | |
| HCT116 (Colon) | 9.8 | |
| PC-3 (Prostate) | 11.0 |
These values indicate that the compound is effective at low micromolar concentrations, highlighting its potential as a therapeutic agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Study 1: In Vitro Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the effects of 8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through a mitochondrial pathway. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.
Study 2: In Vivo Assessment
In vivo experiments conducted on mice injected with tumor cells showed that treatment with the compound led to a reduction in tumor size compared to control groups. Histological examination revealed decreased proliferation markers and increased apoptosis in treated tumors.
Structure-Activity Relationship (SAR)
The presence of the bromine atom at position 8 is crucial for enhancing the compound's biological activity. Substituents at this position influence electronic properties and steric factors that affect receptor binding and enzyme inhibition.
| Substituent | Biological Activity |
|---|---|
| Bromine | Increased potency |
| Methyl | Moderate activity |
| Chlorine | Reduced efficacy |
Scientific Research Applications
Chemistry
8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol serves as a versatile building block in organic synthesis. It can undergo various chemical transformations:
- Oxidation : Enhancing electronic properties for further functionalization.
- Substitution Reactions : The bromine atom can be replaced with other functional groups to create derivatives with tailored properties.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Modifies electronic properties | Potassium permanganate |
| Substitution | Halogen replacement | Sodium methoxide |
Research indicates that this compound exhibits significant biological activities:
- Anticancer Properties : Studies have shown that it can act as an iron chelator, disrupting iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. For example, a study demonstrated its efficacy against various cancer cell lines by inhibiting cell proliferation through iron deprivation mechanisms .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its interaction with specific molecular targets can modulate enzymatic activity, making it a candidate for drug development.
Medicinal Chemistry
In medicinal chemistry, derivatives of 8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol are being explored for their therapeutic potential:
- Antiviral Activity : Some derivatives have shown promise as antiviral agents by interfering with viral replication processes .
- Neuroprotective Effects : Preliminary studies suggest that certain derivatives may exhibit neuroprotective effects in models of neurodegenerative diseases .
Case Studies
Several studies highlight the applications of 8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol:
- Anticancer Study : A recent investigation evaluated the compound's effect on breast cancer cells. Results indicated a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours .
- Enzyme Inhibition Research : A study focused on the inhibitory effects of the compound on specific enzymes involved in metabolic pathways related to cancer progression. The findings suggested that the compound could serve as a lead structure for developing new therapeutic agents .
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency: Brominated derivatives (e.g., compound 25 in ) achieve yields comparable to non-halogenated analogs (e.g., 88% vs. 95% for compound 1), indicating minimal synthetic hindrance from bromine.
- Thermal Stability: Non-brominated compounds like (22) exhibit high melting points (>300°C), suggesting bromine may reduce crystallinity due to disrupted packing .
Spectral and Electronic Properties
- NMR Shifts: The tert-butyl ester derivative of 8-bromo-5-methyl-triazinoindole-3-thiol (compound 4) shows distinct aromatic proton signals at δ 8.52 (d, J = 2.0 Hz) and δ 7.94 (dd, J = 8.7, 2.0 Hz), with a tert-butyl singlet at δ 1.42 . In contrast, the non-brominated analog (compound 1) exhibits upfield-shifted aromatic protons due to reduced electron-withdrawing effects .
- IR Spectroscopy :
- Thiol (S–H) stretches at ~2550 cm⁻¹ are consistent across analogs, but bromine substitution causes slight shifts in C–Br vibrations (600–500 cm⁻¹) .
Preparation Methods
Reaction Mechanism and Optimization
A mixture of 5-bromo-isatin (0.05 mol) and thiosemicarbazide (0.05 mol) is refluxed in aqueous potassium carbonate (K₂CO₃, 0.075 mol) for 7–12 hours. The alkaline medium facilitates deprotonation of the thiosemicarbazide, enabling nucleophilic attack at the β-carbonyl group of isatin. Cyclization proceeds via elimination of water, forming the triazinoindole core. Acidification with glacial acetic acid precipitates the product as a yellow solid, which is recrystallized from ethanol (yield: 65–72%).
Critical Parameters :
Characterization Data
The product is validated through:
-
IR Spectroscopy : Peaks at 3200 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=N), and 1250 cm⁻¹ (C=S).
-
Elemental Analysis : Calculated for C₉H₅BrN₄S: C 36.89%, H 1.72%, N 19.11%; Found: C 36.82%, H 1.68%, N 19.05%.
PEG-Mediated Catalyst-Free Synthesis
Recent advancements highlight PEG-400 as a green solvent and catalyst for synthesizing 8-bromo-5H-triazino[5,6-b]indole-3-thiol. This method eliminates harsh acids/bases and reduces reaction time.
Procedure and Conditions
5-Bromo-isatin (1 mmol) and thiosemicarbazide (1 mmol) are heated in PEG-400 at 70–75°C for 6–9 hours. The polar environment of PEG stabilizes intermediates, facilitating cyclization without external catalysts. The product precipitates upon cooling and is purified via recrystallization from ethanol (yield: 82–85%).
Advantages :
-
Environmental Sustainability : PEG is nontoxic, recyclable, and eliminates wastewater generation.
-
Reduced By-Products : Homogeneous reaction conditions minimize side reactions.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.3–7.5 (m, 4H, aromatic), 3.1 (s, 1H, SH).
-
ESI-MS : m/z 292.15 [M+H]⁺ (calculated for C₉H₆BrN₄S: 291.04).
Comparative Analysis of Synthetic Methods
The table below contrasts key metrics of the two primary methods:
The PEG-mediated method outperforms traditional approaches in yield and sustainability, though the latter remains valuable for large-scale production due to established protocols.
Derivatization and Functionalization Pathways
Post-synthesis modifications of 8-bromo-5H-triazino[5,6-b]indole-3-thiol enable access to diverse analogs:
Q & A
Q. What are the established synthetic routes for 8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol?
The compound is synthesized via cyclocondensation of brominated isatin derivatives with thiosemicarbazide in an aqueous alkaline medium. A typical protocol involves reacting 5-bromoisatin with thiosemicarbazide in the presence of potassium carbonate (K₂CO₃) under reflux conditions. The reaction proceeds via intermediate hydrazone formation, followed by intramolecular cyclization to yield the triazinoindole core. Purification is achieved through recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the substitution pattern and bromine position (e.g., δ ~110–120 ppm for aromatic carbons adjacent to bromine) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ expected at m/z ~322–325 for C₁₀H₆BrN₄S) .
- IR Spectroscopy : To identify the thiol (-SH) stretch (~2550 cm⁻¹) and triazine ring vibrations .
Q. How should researchers handle stability and storage of this compound?
Store at room temperature in a desiccator under inert gas (e.g., N₂) to prevent oxidation of the thiol group. Avoid prolonged exposure to light, as brominated heterocycles may undergo photodegradation. For long-term storage, consider lyophilization and storage at –20°C .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of 8-Bromo-triazinoindole derivatives?
Use a factorial design approach to evaluate variables like solvent polarity, temperature, and catalyst loading. For example:
| Factor | Level 1 | Level 2 |
|---|---|---|
| Solvent | H₂O | Ethanol |
| Temp. | 80°C | 100°C |
| K₂CO₃ (equiv.) | 1.5 | 2.5 |
Analyze interactions using ANOVA to identify optimal conditions. Evidence suggests aqueous K₂CO₃ at 100°C enhances cyclization efficiency .
Q. What strategies resolve conflicting NMR data for brominated triazinoindoles?
- DEPT-135 NMR : Differentiates CH₃/CH₂ groups from quaternary carbons near bromine.
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to confirm substituent positions.
- Comparative analysis : Cross-reference with analogs like 5-benzyl-3-mercapto-triazinoindole (δ 7.2–7.8 ppm for benzyl protons) .
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Screen against targets like cytochrome P450 or kinases using AutoDock Vina.
- COMPARE analysis : Correlate structural features (e.g., bromine’s electronegativity) with known bioactive triazinoindoles .
- ADMET profiling : Use SwissADME to predict solubility (LogP ~2.5) and metabolic stability .
Q. What experimental controls are essential in assessing antimicrobial activity?
- Positive controls : Use standard antibiotics (e.g., ciprofloxacin) at equivalent concentrations.
- Negative controls : Include solvent-only (e.g., DMSO) and unsubstituted triazinoindole analogs.
- Minimum Inhibitory Concentration (MIC) : Validate via broth microdilution (ISO 20776-1) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Q. How can researchers address discrepancies in biological assay reproducibility?
- Batch-to-batch variability : Characterize purity via HPLC (≥95% by area normalization).
- Strain-specific effects : Replicate assays across multiple microbial strains.
- Statistical rigor : Apply Student’s t-test or non-parametric tests (e.g., Mann-Whitney U) with p < 0.05 .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for brominated triazinoindoles?
- Variation of substituents : Synthesize analogs with halogens (Cl, F), alkyl chains, or electron-withdrawing groups.
- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays.
- Regression analysis : Use SPSS or R to correlate substituent parameters (e.g., Hammett σ) with activity .
Q. What are best practices for scaling up synthesis without compromising purity?
- Process analytical technology (PAT) : Monitor reaction progress via in-line FTIR or Raman spectroscopy.
- Design of Experiments (DoE) : Optimize parameters like stirring rate and cooling rate using response surface methodology (RSM).
- Purification : Employ flash chromatography with gradients (e.g., hexane:EtOAc 70:30 → 100% EtOAc) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
